Ethyl 3-chloroisoquinoline-4-carboxylate Ethyl 3-chloroisoquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18308109
InChI: InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

Ethyl 3-chloroisoquinoline-4-carboxylate

CAS No.:

Cat. No.: VC18308109

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloroisoquinoline-4-carboxylate -

Specification

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name ethyl 3-chloroisoquinoline-4-carboxylate
Standard InChI InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3
Standard InChI Key BDRATWDPTZBHJX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl

Introduction

Chemical Structure and Molecular Properties

Ethyl 3-chloroisoquinoline-4-carboxylate features a fused bicyclic aromatic system, with the isoquinoline core comprising a benzene ring fused to a pyridine ring. The chlorine substituent at position 3 and the ethyl ester group at position 4 introduce distinct electronic and steric effects that influence reactivity and interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 3-chloroisoquinoline-4-carboxylate can be inferred from methodologies used for analogous compounds. A representative pathway involves:

  • Formation of the Isoquinoline Core:
    Cyclization reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, are commonly employed to construct the isoquinoline skeleton. For example, a benzannulation strategy using ylide intermediates has been reported for related chloroisoquinoline esters .

  • Chlorination and Esterification:

    • Chlorination at position 3 may involve electrophilic aromatic substitution using chlorine gas or sulfuryl chloride under controlled conditions.

    • Esterification at position 4 typically utilizes ethanol in the presence of a catalyst (e.g., sulfuric acid) to convert a carboxylic acid intermediate into the ethyl ester .

A modified synthesis adapted from a study on methyl 1-chloroisoquinoline-4-carboxylate involves:

  • Reaction of a benzyl bromide-derived ylide with methyl 1-chloroisoquinoline-4-carboxylate.

  • Hydrolysis and subsequent esterification with ethanol to yield the ethyl ester .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 3 and 4 requires careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization is often necessary to isolate the pure product due to the formation of regioisomers .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water (<1 mg/mL); soluble in organic solvents (e.g., DMSO, chloroform)
logP (Partition Coefficient)Estimated ~2.5–3.0, indicating moderate lipophilicity
Melting PointNot explicitly reported; likely >100°C based on analogs
StabilityStable under inert storage conditions; susceptible to hydrolysis under acidic/basic conditions

These properties suggest suitability for pharmaceutical formulation, particularly in lipid-based delivery systems.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
Ethyl 1-chloroisoquinoline-4-carboxylateCl at position 1, COOEt at 4Higher dipole moment; altered receptor binding
3-Chloroisoquinoline-6-carboxylic acidCl at 3, COOH at 6Increased acidity; limited cell permeability
Quinoline-4-carboxylateNo chlorine substituentReduced electrophilicity; lower bioactivity

The 3-chloro-4-carboxylate configuration balances lipophilicity and electronic effects, enhancing drug-likeness compared to other derivatives .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography or molecular docking.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in animal models.

  • Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency and selectivity.

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